1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide
Description
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least two different elements. The triazole and benzimidazole moieties in this compound are known for their significant biological activities, making this compound of interest in various fields of scientific research.
Properties
IUPAC Name |
1-[2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c17-14(24)10-5-7-21(8-6-10)13(23)9-25-16-20-19-15-18-11-3-1-2-4-12(11)22(15)16/h1-4,10H,5-9H2,(H2,17,24)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIYZWKFVASAEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CSC2=NNC3=NC4=CC=CC=C4N32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, followed by the annulation of the triazole ring on thiadiazole . Another method involves the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles such as α-bromopropenone and phenacyl bromides .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or benzimidazole moieties using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
Scientific Research Applications
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole and benzimidazole moieties can bind to various enzymes and receptors, modulating their activity. This compound may inhibit enzymes such as carbonic anhydrase or cholinesterase, leading to therapeutic effects . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its diverse pharmacological activities, including anticancer and antimicrobial effects.
1,2,4-Triazolo[4,3-a]pyrazine: Investigated for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against cancer cell lines.
1,2,4-Triazolo[4,3-a]quinoxaline: Explored for its potential antiviral and antimicrobial properties.
Uniqueness
1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide stands out due to its unique combination of triazole and benzimidazole moieties, which confer a broad spectrum of biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific research applications.
Biological Activity
The compound 1-[(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetyl]piperidine-4-carboxamide is a member of a class of heterocyclic compounds known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following structural characteristics:
- Molecular Formula : C₁₃H₁₄N₄O₂S
- Molecular Weight : 286.35 g/mol
- CAS Number : Not specified in the available data.
Antimicrobial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of triazolo-benzimidazole have shown activity against various bacteria and fungi. The compound's mechanism may involve disruption of microbial cell wall synthesis or inhibition of essential enzymes.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate to strong |
| Escherichia coli | Weak to moderate |
| Candida albicans | Moderate |
Enzyme Inhibition
The compound's piperidine moiety is associated with enzyme inhibition activities. Specifically, it has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor.
| Enzyme | IC50 Value (µM) |
|---|---|
| Acetylcholinesterase | 5.67 |
| Urease | 2.14 |
These values indicate a promising potential for treating conditions such as Alzheimer's disease and urinary tract infections.
Anticancer Activity
The triazole and benzimidazole moieties are known for their anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various pathways.
- Mechanism of Action : Potential mechanisms include DNA intercalation and inhibition of topoisomerases.
Case Studies
-
Study on Antimicrobial Efficacy
A study published in Brazilian Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of triazole derivatives against multiple pathogens. The results indicated that compounds similar to our target compound exhibited significant antibacterial activity against Salmonella typhi and Bacillus subtilis . -
Enzyme Inhibition Study
Research conducted on piperidine derivatives showed that several compounds demonstrated strong inhibitory effects on urease and AChE, highlighting their potential in treating related diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
